REACTION_CXSMILES
|
C(Cl)(Cl)Cl.[Cl:5][C:6]1[CH:7]=[C:8]([C:13]2(Cl)[CH:17]([OH:18])[C:16]([C:19]([CH3:21])=[O:20])=[C:15](Cl)[S:14]2)[CH:9]=[CH:10][C:11]=1[Cl:12].S(Cl)(Cl)(=O)=O.O>CC(O)C>[Cl:5][C:6]1[CH:7]=[C:8]([C:13]2[S:14][CH:15]=[C:16]([C:19]([CH3:21])=[O:20])[C:17]=2[OH:18])[CH:9]=[CH:10][C:11]=1[Cl:12]
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Name
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|
Quantity
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967 mL
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Type
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reactant
|
Smiles
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C(Cl)(Cl)Cl
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Name
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2-(3,4-dichlorophenyl)-3-hydroxy-4-methylcarbonyl-2,5-dichlorothiophene
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Quantity
|
96.7 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C=CC1Cl)C1(SC(=C(C1O)C(=O)C)Cl)Cl
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Name
|
|
Quantity
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193 mL
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Type
|
reactant
|
Smiles
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C(Cl)(Cl)Cl
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Name
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Quantity
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19.5 mL
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Type
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reactant
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Smiles
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S(=O)(=O)(Cl)Cl
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Name
|
|
Quantity
|
193 mL
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Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
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967 mL
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Type
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solvent
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Smiles
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CC(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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-20 °C
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Type
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CUSTOM
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Details
|
by stirring at −20° C. for 1 hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The temperature of the solution was raised to 0° C.
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Type
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CUSTOM
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Details
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followed by liquid separation
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Type
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WASH
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Details
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The obtained chloroform solution was sequentially washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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a saturated salt solution, a saturated sodium hydrogencarbonate aqueous solution, a saturated sodium thiosulfate aqueous solution and a saturated salt solution, and dried over anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
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The drying agent was removed by filtration
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Type
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DISTILLATION
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Details
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the solvent was distilled off
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Type
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CUSTOM
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Details
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to obtain a crude product
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Type
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ADDITION
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Details
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was added
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Type
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STIRRING
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Details
|
by stirring at 5° C. for 1 hour
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Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
The formed crystals were subjected to filtration
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C=1SC=C(C1O)C(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.4 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |